molecular formula C10H12N2O3 B12623227 N-Ethyl-N-hydroxyphthalamide CAS No. 916792-05-7

N-Ethyl-N-hydroxyphthalamide

Katalognummer: B12623227
CAS-Nummer: 916792-05-7
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: ASNRHVVRDOBFAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-hydroxyphthalamide is an organic compound that belongs to the class of phthalimides It is characterized by the presence of an ethyl group and a hydroxy group attached to the nitrogen atom of the phthalimide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-N-hydroxyphthalamide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under heating, resulting in the formation of N-hydroxyphthalimide, which can then be further reacted with ethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-hydroxyphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-hydroxyphthalamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Ethyl-N-hydroxyphthalamide involves its ability to form reactive intermediates, such as radicals or N-oxides, under specific conditions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-N-hydroxyphthalamide is unique due to the presence of the ethyl group, which can influence its reactivity and solubility.

Eigenschaften

CAS-Nummer

916792-05-7

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-N-ethyl-2-N-hydroxybenzene-1,2-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-2-12(15)10(14)8-6-4-3-5-7(8)9(11)13/h3-6,15H,2H2,1H3,(H2,11,13)

InChI-Schlüssel

ASNRHVVRDOBFAH-UHFFFAOYSA-N

Kanonische SMILES

CCN(C(=O)C1=CC=CC=C1C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.